2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-yl-1H-imidazole-4,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5/c11-5-8-9(6-12)15-10(14-8)7-1-3-13-4-2-7/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXUKZHRUZJBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(N2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496709 | |
| Record name | 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51294-32-7 | |
| Record name | 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51294-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Pathways of 2 Pyridin 4 Yl 1h Imidazole 4,5 Dicarbonitrile
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring contains two distinct nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom and a pyridine-type nitrogen (N-3) with a lone pair of electrons in an sp² orbital. This configuration makes the molecule amphoteric, capable of acting as both an acid and a base. pharmaguideline.comwjpsonline.comnih.gov
Basicity and Protonation: The pyridine-type N-3 atom is the primary basic center. Its lone pair is available for protonation by strong acids to form a stable imidazolium (B1220033) salt. pharmaguideline.com
Acidity and Deprotonation: The pyrrole-type N-1 hydrogen is acidic (pKa ≈ 14.5 for unsubstituted imidazole) and can be removed by a strong base. wjpsonline.com This deprotonation generates an imidazolate anion, which can then act as a nucleophile.
Alkylation and Acylation: The nucleophilic character of the imidazole nitrogens allows for reactions such as N-alkylation and N-acylation. pharmaguideline.com Alkylation, typically with alkyl halides, can occur at either nitrogen, depending on whether the reaction is performed on the neutral molecule or the imidazolate anion. The tautomeric nature of the N-H bond means that substitution can lead to a mixture of N-1 and N-3 substituted products. nih.gov
Coordination Chemistry: The nitrogen atoms of the imidazole ring, along with the pyridine (B92270) nitrogen, are effective coordination sites for metal ions. The hydrolyzed form of the title compound, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, is extensively used as a ligand to construct metal-organic frameworks (MOFs). researchgate.netresearchgate.net In these structures, the imidazole and pyridine nitrogens coordinate with various metal centers, demonstrating the inherent ability of these sites to participate in complex formation. researchgate.net
The reactivity of the imidazole nitrogens can be modulated by controlling the tautomeric state through intramolecular interactions, which can switch the availability of the reactive sp² lone pair on the N-3 atom. nih.gov
Reactions Involving the Pyridine Moiety
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution.
Basicity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is basic, readily undergoing protonation with acids to form pyridinium (B92312) salts.
N-Alkylation and N-Oxidation: The pyridine nitrogen can be alkylated with reagents like alkyl halides (Menshutkin reaction) or oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids. The formation of the N-oxide can alter the ring's reactivity, making it more susceptible to both electrophilic and nucleophilic substitution. youtube.com
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho (C-2', C-6') and para (C-4') to the nitrogen atom. stackexchange.comechemi.comyoutube.com In 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, the C-4' position is blocked by the imidazole substituent. Therefore, nucleophilic attack would be directed to the C-2' and C-6' positions. This reaction proceeds via a high-energy anionic intermediate (Meisenheimer complex), which is stabilized by resonance structures that place the negative charge on the electronegative ring nitrogen. stackexchange.comechemi.com
Transformations of the Dicarbonitrile Functional Groups
The two nitrile groups at the C-4 and C-5 positions of the imidazole ring are strong electron-withdrawing groups and are key sites for chemical transformations.
The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The complete hydrolysis of both nitrile groups in this compound results in the formation of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. This dicarboxylic acid is a well-documented and versatile building block in supramolecular chemistry and for the synthesis of coordination polymers. researchgate.netresearchgate.net While specific conditions for the hydrolysis of the title compound are not detailed in the provided search results, the synthesis of various imidazole-4,5-dicarboxylic acids from precursors like benzimidazoles or via multi-step reactions is a known process. researchgate.netgoogle.com The dicarboxylic acid product serves as a multifunctional ligand, utilizing its carboxylate oxygens and heterocyclic nitrogens to coordinate with metal ions. researchgate.netresearchgate.net
Nitriles are excellent substrates for [3+2] cycloaddition reactions with azides to form tetrazole rings. This is one of the most common methods for synthesizing 5-substituted-1H-tetrazoles. researchgate.netscielo.br In this reaction, the nitrile functions as the dipolarophile, reacting with an azide (B81097) source, typically sodium azide (NaN₃), often in the presence of a Lewis or Brønsted acid catalyst. scielo.br
The dicarbonitrile functionality of this compound allows for the potential formation of a bis-tetrazole derivative, where each nitrile group undergoes cycloaddition to form a tetrazole ring. Such nitrogen-rich compounds are of interest in materials science. rsc.org The reaction proceeds through the addition of the azide anion to the activated nitrile, followed by cyclization. scielo.br
Table 1: Potential Cycloaddition Reaction
| Reactant | Reagents | Product | Reaction Type |
|---|
Electrophilic and Nucleophilic Aromatic Substitution on the Heterocyclic Rings
The propensity of the imidazole and pyridine rings to undergo substitution reactions is heavily influenced by the electronic effects of the other ring and the dicarbonitrile substituents.
Electrophilic Aromatic Substitution (EAS):
Pyridine Ring: The pyridine ring is inherently electron-deficient and is strongly deactivated towards EAS. quimicaorganica.orgresearchgate.netaklectures.com Any substitution would require harsh conditions and would be directed to the C-3' and C-5' positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the electronegative nitrogen in the resonance intermediates. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts coordinate to the basic nitrogen, further deactivating the ring. quimicaorganica.org
Imidazole Ring: While imidazole itself is more reactive towards EAS than benzene, the presence of the strongly deactivating dicarbonitrile groups at C-4 and C-5, and the pyridyl group at C-2, renders the imidazole ring in this specific molecule highly electron-deficient and thus extremely unreactive towards electrophilic attack.
Nucleophilic Aromatic Substitution (NAS):
Pyridine Ring: As mentioned in section 3.2, the pyridine ring is activated for NAS at the C-2' and C-6' positions. stackexchange.comechemi.comyoutube.com This reactivity is due to the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate. stackexchange.comyoutube.com Therefore, reactions with strong nucleophiles could potentially replace a suitable leaving group (if present) at these positions.
Imidazole Ring: Nucleophilic substitution on the imidazole ring is generally difficult unless activated by electron-withdrawing groups and the presence of a good leaving group. pharmaguideline.comresearchgate.net Given the presence of the dicarbonitrile groups, if a leaving group were present at the C-2 position, it could be susceptible to nucleophilic displacement.
Table 2: Summary of Aromatic Substitution Reactivity
| Ring | Position(s) | Electrophilic Substitution | Nucleophilic Substitution | Rationale |
|---|---|---|---|---|
| Pyridine | C-2', C-6' (ortho) | Highly Deactivated | Favored | N-atom stabilizes anionic intermediate. stackexchange.comechemi.com |
| C-3', C-5' (meta) | Favored (under harsh conditions) | Disfavored | Avoids placing positive charge on N-atom. quimicaorganica.org | |
| Imidazole | C-4, C-5 | Highly Deactivated | Not Applicable | Positions are substituted. |
Derivatization and Functionalization Strategies of 2 Pyridin 4 Yl 1h Imidazole 4,5 Dicarbonitrile
N-Alkylation and N-Arylation of the Imidazole (B134444) Ring
The imidazole ring contains a reactive N-H bond that is a prime site for substitution reactions. N-alkylation and N-arylation introduce alkyl or aryl groups, respectively, onto one of the imidazole nitrogen atoms, which can significantly alter the compound's steric and electronic properties.
The regioselectivity of these reactions is a key consideration. In molecules containing both imidazole and pyridine (B92270) rings, such as imidazopyridines, alkylation can sometimes occur on the pyridine nitrogen, although reactions often favor the six-membered heterocycle. lookchem.comfabad.org.tr For 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, the choice of reagents and reaction conditions determines the outcome. Generally, N-alkylation is achieved using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). lookchem.comfabad.org.tr
N-arylation of imidazoles can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Methods like the Chan-Lam coupling or Ullmann-type reactions allow for the formation of a C-N bond between the imidazole nitrogen and an aryl group, typically from an aryl halide or arylboronic acid. organic-chemistry.org Palladium-catalyzed methods have been developed that show high selectivity for the N1 position of the imidazole ring. nih.gov
Table 1: Representative Conditions for N-Alkylation and N-Arylation of Imidazole Scaffolds This table presents generalized conditions based on reactions with similar imidazole-containing heterocycles.
| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Conditions | Ref. |
| N-Alkylation | Alkyl Halide (e.g., 4-Fluorobenzyl bromide) | K₂CO₃ | DMF | Heating | lookchem.com |
| N-Arylation | Aryl Halide (e.g., Aryl bromide) | Pd₂(dba)₃ / Ligand | tBuONa | Toluene/tBuOH | nih.gov |
| N-Arylation | Arylboronic Acid | CuI / Diamine Ligand | N/A | Heating | organic-chemistry.org |
Functionalization at the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is basic and nucleophilic, making it a target for functionalization. nih.gov This reactivity is distinct from the imidazole nitrogens and provides an alternative route for modification. The most common reaction at the pyridine nitrogen is quaternization, also known as the Menshutkin reaction, which involves treatment with an alkyl halide. nih.gov
This reaction converts the neutral tertiary amine of the pyridine ring into a positively charged quaternary ammonium (B1175870) salt. This transformation has a profound effect on the molecule's properties, most notably increasing its polarity and aqueous solubility. The resulting pyridinium (B92312) salt can also influence the electronic character of the entire heterocyclic system. The selection of the alkylating agent allows for the introduction of a wide variety of functional groups, from simple alkyl chains to more complex moieties, thereby tuning the molecule for specific applications.
Modification of Nitrile Groups to Other Functionalities
The two nitrile (-C≡N) groups at the 4- and 5-positions of the imidazole ring are highly versatile functional groups that can be converted into a range of other functionalities. researchgate.netnih.gov These transformations are critical for expanding the chemical diversity of derivatives.
One of the most significant modifications is the hydrolysis of the dinitrile to the corresponding dicarboxylic acid, yielding 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC). researchgate.net This conversion is typically performed under acidic or basic conditions and is a key step in the synthesis of metal-organic frameworks (MOFs), where the carboxylate groups coordinate to metal ions. researchgate.net
Another important transformation is the [2+3] dipolar cycloaddition reaction of the nitrile groups with an azide (B81097) (e.g., sodium azide) to form tetrazole rings. mdpi.com This reaction is a powerful method for creating high-nitrogen compounds, which are of interest in materials science. mdpi.com The nitrile groups can also be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net
Table 2: Key Transformations of the Nitrile Groups
| Transformation | Reagents | Product Functional Group | Significance | Ref. |
| Hydrolysis | H₂O, Acid/Base | Carboxylic Acid (-COOH) | Precursor for Metal-Organic Frameworks (MOFs) | researchgate.net |
| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole Ring | Synthesis of high-nitrogen materials | mdpi.com |
| Reduction | LiAlH₄ or other hydrides | Aminomethyl (-CH₂NH₂) | Introduction of basic, nucleophilic sites | researchgate.net |
Introduction of Substituents for Tunable Properties
The properties of this compound can be finely tuned by introducing various substituents onto its heterocyclic framework. These modifications can alter the molecule's electronic properties, solubility, and coordination behavior.
Introducing alkyl groups at the 2-position of the imidazole-4,5-dicarboxylate core has been shown to influence the ultimate structure and symmetry of metal-organic frameworks derived from these ligands. rsc.org While this specific example relates to the carboxylate analogue, it highlights the principle that substituents on the core structure can direct the self-assembly of larger supramolecular structures.
Furthermore, the conversion of the nitrile groups to carboxylates allows for coordination with a wide array of metal ions (e.g., Fe(II), Cd(II), Eu(III), Tb(III)), leading to materials with diverse and tunable properties such as gas adsorption and fluorescence. researchgate.net The choice of metal ion and the coordination environment directly impact the resulting framework's topology and photoluminescent characteristics. researchgate.net Functionalization can also be directed at the C-H bonds of the pyridine ring, although this can be challenging, to introduce further diversity. digitellinc.com
Synthesis of Hybrid Heterocyclic Systems Incorporating the Core Structure
The this compound scaffold serves as a valuable building block for the synthesis of more complex, multi-cyclic, and hybrid heterocyclic systems. mdpi.comresearchgate.net Such hybrid molecules, which combine two or more different heterocyclic pharmacophores, are a major focus in medicinal chemistry. lew.ro
The ortho-dinitrile functionality is a key feature that enables the construction of fused ring systems. For instance, condensation reactions with hydrazine (B178648) or substituted hydrazines can lead to the formation of a fused pyridazine (B1198779) ring, yielding imidazo[4,5-d]pyridazine derivatives. Similarly, reactions with other bifunctional nucleophiles can be used to construct a variety of other fused heterocyclic rings. The analogous compound 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) is noted as a precursor for creating larger energetic materials like 2,2′-azobis(4,7-diamino-1H-imidazo[4,5,d]pyridazine), demonstrating the utility of the dinitrile moiety in forming fused systems. mdpi.com
Furthermore, the functional handles discussed previously (imidazole N-H, pyridine nitrogen, and nitrile groups) can be used to link the core structure to other heterocyclic units, creating novel hybrid molecules with potentially synergistic properties. nih.gov
Coordination Chemistry and Supramolecular Assembly of 2 Pyridin 4 Yl 1h Imidazole 4,5 Dicarbonitrile Derivatives
Ligand Design Principles for Metal Coordination
The design of ligands is a crucial aspect of constructing functional coordination polymers and MOFs. The 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile scaffold offers a unique combination of coordination sites that can be tailored to achieve desired structural and functional outcomes.
Multidentate Nature of Pyridine-Imidazole-Dicarbonitrile Scaffolds
The this compound framework is inherently multidentate, possessing multiple potential coordination sites. The nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the imidazole (B134444) ring can all act as Lewis bases, donating their lone pair of electrons to a metal center. nih.govresearchgate.net This multidentate character allows the ligand to bridge multiple metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The specific coordination mode adopted by the ligand is influenced by a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
The versatility of imidazole and its derivatives as ligands in coordination chemistry is well-established. They can act as excellent building blocks for the targeted synthesis of MOFs. researchgate.net The parent imidazole ring can be functionalized at various positions to create ligands with different coordination properties. researchgate.net
Impact of Nitrile/Carboxylate Groups on Coordination Modes
When the nitrile groups are hydrolyzed to carboxylate groups, as in the derivative 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC), the coordination possibilities are significantly expanded. Carboxylate groups are highly versatile coordinating moieties and can adopt various binding modes, including monodentate, bidentate chelating, and bridging. researchgate.net This versatility allows for the construction of a wide range of coordination polymers with diverse topologies. For instance, in a series of metal-organic frameworks synthesized with H3PIDC, the doubly deprotonated HPIDC²⁻ ligand was found to coordinate in µ3 or µ4 modes, leading to the formation of both 2D and 3D frameworks. researchgate.net
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The synthesis of coordination polymers and MOFs from this compound derivatives typically involves the self-assembly of the ligand with a metal salt under appropriate conditions. Hydrothermal and solvothermal methods are commonly employed for this purpose.
Hydrothermal and Solvothermal Synthetic Methods
Hydrothermal and solvothermal synthesis are powerful techniques for the preparation of crystalline coordination polymers and MOFs. rsc.orgacs.org These methods involve heating a mixture of the ligand, a metal salt, and a solvent (water for hydrothermal, an organic solvent for solvothermal) in a sealed vessel at elevated temperatures and pressures. rsc.orgacs.org These conditions facilitate the dissolution of the reactants and promote the growth of high-quality single crystals suitable for X-ray diffraction analysis.
A variety of coordination polymers have been successfully synthesized using these methods with ligands derived from the pyridine-imidazole scaffold. researchgate.netresearchgate.netnih.gov For example, seven mixed-ligand coordination polymers were synthesized under hydrothermal conditions using 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) and various secondary ligands. researchgate.net Similarly, six new MOFs were hydrothermally synthesized from H3PIDC and different metal ions. researchgate.net The choice of solvent can also play a crucial role in determining the final structure, as it can influence the solubility of the reactants and intermediates, and in some cases, can even be incorporated into the final framework.
Influence of Metal Ions on Framework Topology
The choice of the metal ion is a critical factor that dictates the final topology of the coordination polymer or MOF. Different metal ions have distinct coordination preferences in terms of coordination number, geometry, and bond lengths, which directly influences the way the ligands are arranged in space. nih.gov
The use of different metal ions with the same ligand can lead to frameworks with vastly different structures and properties. For instance, in a study involving H3PIDC, Fe(II) and Cd(II) ions, both acting as 3-connected nodes, resulted in 3D MOFs with different topologies. researchgate.net The Fe(II) complex formed a (10,3) porous network, while the Cd(II) complex adopted a 3D honeycomb framework. researchgate.net In the same study, Zn(II), Eu(III), Tb(III), and Y(III) ions, in combination with the same ligand, produced 2D MOFs with varying topologies. researchgate.net This highlights the profound impact of the metal ion's identity on the resulting framework architecture.
| Metal Ion | Ligand | Resulting Framework Dimensionality | Topology | Reference |
|---|---|---|---|---|
| Fe(II) | HPIDC²⁻ | 3D | (10,3) porous net | researchgate.net |
| Cd(II) | HPIDC²⁻ | 3D | honeycomb framework | researchgate.net |
| Zn(II) | HPIDC²⁻ | 2D | stairway-like with (4.8²) topology | researchgate.net |
| Eu(III) | HPIDC²⁻ | 2D | (4².6)²(4.6²)²(4².6³.8)²(4².6².8²) nets | researchgate.net |
| Tb(III) | HPIDC²⁻ | 2D | (4².6)²(4.6²)²(4².6³.8)²(4².6².8²) nets | researchgate.net |
| Y(III) | HPIDC²⁻ | 2D | (4².6)²(4.6²)²(4².6³.8)²(4².6².8²) nets | researchgate.net |
Role of Secondary Ligands in Directing Assembly
The introduction of secondary ligands, also known as co-ligands or auxiliary ligands, can significantly influence the self-assembly process and the final structure of the coordination polymer. These secondary ligands can compete with the primary ligand for coordination sites on the metal ion, or they can bridge metal centers in different ways, leading to a vast array of structural possibilities.
The use of various dicarboxylic acids and N-containing ligands as secondary ligands in conjunction with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) has been shown to result in a series of coordination polymers with diverse structures. researchgate.net For example, the use of 2,2′-bipyridine (bipy) as a secondary ligand with Cd(II) and H3PIDC resulted in a 2D layered structure. researchgate.net In contrast, when 1,2,4,5-benzenetetracarboxylic acid (H4btc) was used as the secondary ligand, a different 2D layered structure was formed. researchgate.net The presence of these secondary ligands can direct the assembly towards specific topologies that would not be accessible with the primary ligand alone.
| Primary Ligand | Metal Ion | Secondary Ligand | Resulting Framework Structure | Reference |
|---|---|---|---|---|
| H3PIDC | Cd(II) | 2,2′-bipyridine (bipy) | 2D layer formed by inter-linking helices | researchgate.net |
| H3PIDC | Cd(II) | 1,2,4,5-benzenetetracarboxylic acid (H4btc) | 2D layer with ligands connecting di-metal units | researchgate.net |
| H3PIDC | Cd(II) | 1,4-benzenedicarboxylic acid (H2bdc) | 3D covalent framework | researchgate.net |
| H3PIDC | Zn(II) | oxalic acid (H2ox) | 3D network with CdSO₄ net | researchgate.net |
Formation of Discrete Metallo-Supramolecular Architectures
The H3PIDC ligand, in its various states of deprotonation, offers multiple coordination sites—the pyridine nitrogen, the imidazole nitrogens, and the carboxylate oxygens. This versatility allows for the construction of diverse architectures. For example, in the presence of a secondary ligand like 2-methyl-1H-benzo[d]imidazole (MBI), a silver(I) complex of H3PIDC forms a 1-D zigzag chain, which then further assembles into a 3-D supramolecular structure through π-π stacking interactions. figshare.com The introduction of ancillary ligands can block some coordination sites, thus favoring the formation of discrete or low-dimensional structures over extended coordination polymers.
Self-Assembly Mechanisms in Solution and Solid State
The self-assembly of metallo-supramolecular structures is governed by a complex interplay of factors in both solution and the solid state. These include the coordination geometry of the metal center, the conformational flexibility of the ligand, reaction conditions such as temperature and pH, and the presence of counter-anions.
For the related H3PIDC ligand, the self-assembly process is significantly influenced by the coordination environment of the metal ions. researchgate.net The deprotonation state of the ligand, which can be controlled by pH, dictates the available coordination modes. In the solid state, non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in directing the final architecture. For instance, silver(I) complexes of H3PIDC feature C–H···Ag hydrogen bonding and Ag···C weak interactions that contribute to the stability and dimensionality of the resulting framework. figshare.com The final structure, be it a 1-D chain, a 2-D layer, or a 3-D framework, is the result of these combined thermodynamic and kinetic influences during the crystallization process.
Structural Diversity in Coordination Complexes
The structural diversity of coordination complexes derived from ligands like H3PIDC is extensive. The ligand's ability to adopt multiple coordination modes, combined with the varied geometric preferences of different metal ions, leads to a wide array of topological outcomes.
Six different metal-organic frameworks (MOFs) based on the doubly deprotonated HPIDC²⁻ ligand highlight this diversity. researchgate.net In these structures, the HPIDC²⁻ ligand acts as a μ₃ or μ₄ bridging ligand, generating both 2-D and 3-D networks. The specific architecture is highly dependent on the metal ion used. For example:
With Fe(II) , the ligand acts as a 3-connected node, forming a (10,3) porous 3-D network.
With Cd(II) , the same ligand serves as a 4-connected node, resulting in a 3-D honeycomb framework.
With Zn(II) , a 2-D stairway-like MOF with a (4.8²) topology is created.
With lanthanide ions like Eu(III) and Tb(III) , isostructural 2-D MOFs with more complex topologies are formed. researchgate.net
This remarkable structural variation, even with the same ligand, underscores the profound influence of the metal node's coordination geometry and the subtle interplay of intermolecular forces in dictating the final supramolecular architecture.
The table below summarizes the structural diversity observed in coordination complexes with the related 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid ligand.
| Metal Ion | Dimensionality | Topology/Structural Features |
| Ag(I) | 3-D | Framework |
| Ag(I) with MBI | 1-D Chain -> 3-D | Zigzag chain with π-π stacking |
| Fe(II) | 3-D | (10,3) porous network |
| Cd(II) | 3-D | Honeycomb framework |
| Zn(II) | 2-D | Stairway-like with (4.8²) topology |
| Eu(III), Tb(III), Y(III) | 2-D | Isostructural complex nets |
Theoretical and Computational Investigations of 2 Pyridin 4 Yl 1h Imidazole 4,5 Dicarbonitrile
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and geometric parameters of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a foundational understanding of the molecule's behavior.
Geometry Optimization and Energetic Landscapes
The initial step in the computational analysis of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this molecule, the optimization would likely reveal a largely planar imidazole (B134444) ring, a characteristic feature of such aromatic systems. nih.gov However, a key structural parameter is the dihedral angle between the planes of the pyridine (B92270) and imidazole rings. In similar structures, such as 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, the two rings are slightly twisted with respect to each other, with a dihedral angle of approximately 7.96°. nih.gov This twist arises from a balance between the steric hindrance of the ortho-hydrogen atoms and the electronic effects favoring conjugation.
The energetic landscape can be explored by systematically rotating the bond connecting the pyridine and imidazole rings and calculating the energy at each step. This conformational analysis would likely show that the planar or near-planar conformation is the most energetically favorable, while conformations with a 90° twist would represent an energy maximum due to the loss of π-conjugation.
| Parameter | Expected Value/Observation |
|---|---|
| Imidazole Ring | Essentially planar |
| Pyridine Ring | Planar |
| Pyridine-Imidazole Dihedral Angle | Slightly twisted from planarity |
| Nitrile Groups | Coplanar with the imidazole ring |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comchemrxiv.org The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
For this compound, the MEP analysis is expected to reveal several key features:
Negative Potential: The most electron-rich regions (deepest red) are anticipated to be localized on the nitrogen atoms of the pyridine ring and the nitrile groups. These sites are susceptible to electrophilic attack and are indicative of potential locations for hydrogen bonding. chemrxiv.org
Positive Potential: Electron-deficient regions (blue) are expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring, making it a potential site for nucleophilic attack or deprotonation.
The MEP map provides a qualitative prediction of how the molecule will interact with other charged or polar species. mdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com
In this compound, the HOMO is likely to be distributed over the electron-rich imidazole ring, while the LUMO is expected to be localized on the electron-deficient pyridine ring and the dinitrile substituents. The electron-withdrawing nature of the nitrile groups would lower the energy of the LUMO, potentially resulting in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive. For similar imidazole derivatives, HOMO-LUMO energy gaps are typically in the range of 4-5 eV. irjweb.com
| Parameter | Typical Value (eV) for Imidazole Derivatives | Implication |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Electron-donating ability |
| ELUMO | -1.5 to -2.5 | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 | Chemical reactivity and stability |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). acadpubl.eu Larger E(2) values indicate stronger interactions.
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions, such as:
π → π interactions:* Delocalization of π-electrons from the imidazole ring to the antibonding π* orbitals of the pyridine ring and the nitrile groups, and vice versa.
n → π interactions:* Interactions involving the lone pairs (n) of the nitrogen atoms and the antibonding π* orbitals of the aromatic rings and nitrile groups. These interactions contribute significantly to the stabilization of the molecule. acadpubl.eu
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. amercrystalassn.orgwikipedia.org This method identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of the chemical bonds.
In the analysis of this compound, QTAIM would be used to:
Characterize C-N, C-C, and C-H bonds: The properties of the electron density at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between covalent and ionic bonds, as well as identify weaker interactions.
Investigate intramolecular hydrogen bonds: QTAIM can identify potential weak hydrogen bonds, for instance, between the imidazole N-H and the pyridine nitrogen, by locating a bond path and a BCP between the two atoms.
Prediction of Reactivity and Selectivity via Computational Methods
The computational data obtained from DFT, MEP, HOMO-LUMO, and NBO analyses can be integrated to predict the reactivity and selectivity of this compound.
Electrophilic Attack: The MEP analysis identifies the nitrogen atoms of the pyridine ring and the nitrile groups as the most likely sites for electrophilic attack due to their high electron density.
Nucleophilic Attack: The regions of positive electrostatic potential, such as around the N-H proton of the imidazole ring, are predicted to be susceptible to nucleophilic attack.
Fukui Functions: These functions can be calculated to provide more detailed information about the local reactivity of different atomic sites within the molecule, further refining the prediction of where electrophilic, nucleophilic, and radical attacks are most likely to occur.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, ¹H, ¹³C, and two-dimensional (2D) NMR experiments would confirm the precise arrangement of its constituent atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and imidazole (B134444) rings. The pyridine ring, being substituted at the 4-position, would typically display a symmetrical AA'BB' or two doublet signals in the aromatic region (δ 7.0-9.0 ppm). The two protons ortho to the pyridine nitrogen (H-2' and H-6') would be deshielded and appear at a higher chemical shift compared to the two protons meta to the nitrogen (H-3' and H-5'). umn.educhemicalbook.com The single proton on the imidazole ring (N-H) is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 10-14 ppm), a characteristic feature for N-H protons in nitrogen-rich heterocycles. rsc.org
¹³C NMR: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbon atoms of the pyridine ring are expected in the δ 120-155 ppm range. compoundchem.comoregonstate.edu The carbons of the imidazole ring would also resonate in the aromatic region, with their exact shifts influenced by the attached pyridine and nitrile groups. The two nitrile carbons (C≡N) are anticipated to have a characteristic signal in the δ 110-120 ppm region. compoundchem.com The quaternary carbons of the imidazole ring to which the nitriles are attached (C-4 and C-5) would likely appear in the δ 100-115 ppm range. chemicalbook.com
2D NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment. A COSY spectrum would show correlations between the adjacent protons on the pyridine ring. The HMBC spectrum would reveal long-range (2- and 3-bond) couplings between protons and carbons, definitively linking the pyridine protons to the imidazole C-2 carbon, thus confirming the connectivity between the two heterocyclic rings.
Table 1: Expected NMR Spectroscopic Data for this compound Note: These are predicted values based on chemical structure and data from analogous compounds.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Pyridine H-2', H-6' | ~8.6-8.8 | Doublet |
| Pyridine H-3', H-5' | ~7.8-8.0 | Doublet | |
| Imidazole N-H | ~10.0-14.0 | Broad Singlet | |
| ¹³C NMR | Pyridine C-2', C-6' | ~150-152 | |
| Pyridine C-3', C-5' | ~120-122 | ||
| Pyridine C-4' | ~138-142 | ||
| Imidazole C-2 | ~145-148 | ||
| Imidazole C-4, C-5 | ~105-115 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2220-2240 cm⁻¹ region for aromatic nitriles. spectroscopyonline.comnih.gov Other key signals would include a broad absorption band for the N-H stretch of the imidazole ring around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from both the pyridine and imidazole rings would appear in the 1400-1650 cm⁻¹ region. rsc.org
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching vibration of the pyridine ring (ring breathing mode) typically gives a strong signal around 1000 cm⁻¹. researchgate.netresearchgate.net The nitrile stretch is also Raman active and would be observed in the same region as in the IR spectrum. mdpi.com Raman spectroscopy is often particularly useful for identifying symmetric vibrations that may be weak in the IR spectrum.
Table 2: Expected Vibrational Spectroscopy Data for this compound Note: These are predicted values based on chemical structure and data from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Imidazole N-H Stretch | 3100-3300 | Medium-Broad | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Medium |
| Nitrile C≡N Stretch | 2220-2240 | Strong, Sharp | Medium-Strong |
| Aromatic C=C/C=N Stretch | 1400-1650 | Medium-Strong | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering clues about its structure. For this compound (molecular formula C₁₀H₄N₆), high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. The expected monoisotopic mass is approximately 208.05 Da.
The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺•) at m/z = 208. chemguide.co.uk The fragmentation pattern would be key to confirming the structure. Plausible fragmentation pathways would involve the cleavage of the bond between the two rings, leading to fragments corresponding to the pyridine ring (m/z = 78) and the dicyanoimidazole radical (m/z = 130), or vice versa. nih.govresearchgate.netnih.gov The loss of small, stable molecules like hydrogen cyanide (HCN, 27 Da) from the imidazole ring is also a common fragmentation pathway for such heterocycles.
Table 3: Expected Mass Spectrometry Data for this compound Note: These are predicted values based on chemical structure and fragmentation principles.
| m/z Value | Identity | Notes |
|---|---|---|
| ~208.05 | [M]⁺• | Molecular Ion (Monoisotopic) |
| ~181 | [M - HCN]⁺• | Loss of hydrogen cyanide |
| ~130 | [C₅HN₄]⁺• | Dicyanoimidazole fragment |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structures
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and information on intermolecular interactions.
For this compound, a crystal structure would reveal the planarity of the molecule. It is expected that the pyridine and imidazole rings would be nearly coplanar to maximize π-system conjugation. The analysis would also detail the crystal packing. Key intermolecular interactions would likely include hydrogen bonding and π-π stacking. nih.gov Specifically, the N-H group of the imidazole ring could act as a hydrogen bond donor to the nitrogen atom of a pyridine ring or a nitrile group on an adjacent molecule, forming chains or sheets. researchgate.netnsf.govresearchgate.net Additionally, π-π stacking interactions between the electron-rich imidazole and electron-deficient pyridine rings of neighboring molecules would likely contribute to the stability of the crystal lattice. nsf.gov
Table 4: Expected Single Crystal X-ray Diffraction Parameters and Features for this compound Note: These are hypothetical parameters based on common features of similar heterocyclic compounds.
| Parameter | Expected Feature/Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Molecular Geometry | Near-planar conformation between rings |
| Key Intermolecular Interactions | N-H···N (pyridine or nitrile) hydrogen bonds |
| π-π stacking between aromatic rings | |
| Hydrogen Bond Distance (N···N) | ~2.7 - 3.1 Å |
| π-π Stacking Distance | ~3.4 - 3.8 Å |
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is particularly informative for compounds with conjugated π-systems.
The structure of this compound features an extended conjugated system that spans both heterocyclic rings. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.compressbooks.pub Consequently, the molecule is expected to absorb UV light strongly, corresponding to π→π* electronic transitions. libretexts.orgquora.com The maximum absorption wavelength (λₘₐₓ) would be expected at a longer wavelength compared to the individual pyridine or imidazole chromophores. shimadzu.com Based on similar conjugated heteroaromatic systems, a strong absorption band in the 250-350 nm range is anticipated.
Table 5: Expected UV-Visible Absorption Data for this compound Note: These are predicted values based on the conjugated structure.
| Parameter | Expected Value | Associated Transition |
|---|---|---|
| λₘₐₓ | 250 - 350 nm | π→π* |
| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | High due to extended conjugation |
Applications in Materials Science and Energetic Systems
Development of Advanced Materials
The compound and its derivatives have shown significant promise in the field of materials science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting photoluminescent, gas adsorption, and optoelectronic properties, with potential for new materials possessing customized electrical or magnetic characteristics.
Photoluminescent Properties of Coordination Polymers and MOFs
Coordination polymers and MOFs derived from analogues of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, such as 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC), have demonstrated notable photoluminescent properties. When lanthanide ions are incorporated into these frameworks, the resulting materials often exhibit the characteristic narrow emission bands of the specific lanthanide used.
A series of lanthanide coordination polymers, including those with Samarium (Sm), Europium (Eu), and Dysprosium (Dy), have been synthesized using the H3PIDC ligand. vulcanchem.com The solid-state photoluminescence of these materials is dominated by the typical emission of the respective lanthanide cations. vulcanchem.com For instance, Eu(III) and Terbium(Tb)(III) based MOFs synthesized from H3PIDC display the characteristic narrow emission bands associated with these ions. nih.gov This luminescence arises from an energy transfer process where the organic ligand absorbs light and then transfers that energy to the metal center, which then emits light. The specific emission wavelengths are a hallmark of the electronic transitions within the f-orbitals of the lanthanide ions.
The photoluminescent behavior of these materials makes them candidates for applications in areas such as sensing, bio-imaging, and solid-state lighting. The ability to tune the emission color by selecting different lanthanide ions is a key advantage in the design of new luminescent materials.
| Lanthanide Ion | Observed Luminescence | Reference |
|---|---|---|
| Samarium (Sm) | Typical narrow emission bands of Sm(III) | vulcanchem.com |
| Europium (Eu) | Typical narrow emission bands of Eu(III) | vulcanchem.comnih.gov |
| Terbium (Tb) | Typical narrow emission bands of Tb(III) | nih.gov |
| Dysprosium (Dy) | Typical narrow emission bands of Dy(III) | vulcanchem.com |
Gas Adsorption Properties of MOFs Derived from Analogues
Metal-organic frameworks constructed from analogues of this compound have shown potential for gas adsorption applications. Specifically, a 3D porous MOF synthesized with iron (Fe(II)) and 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (HPIDC2-) has been investigated for its nitrogen adsorption capabilities. nih.gov
This particular iron-based MOF features one-dimensional open channels within its structure. nih.gov After dehydration, the material exhibits the ability to adsorb molecular nitrogen (N2). nih.gov The Brunauer-Emmett-Teller (BET) surface area, a measure of the material's specific surface area, was determined to be 9.07 m² g⁻¹. nih.gov While this is a modest surface area compared to some other MOFs, it demonstrates the potential of frameworks derived from this ligand family for gas separation and storage applications. The design of MOFs with higher surface areas and specific affinities for other gases, such as carbon dioxide or methane, is an active area of research.
Optoelectronic Applications
The core imidazole (B134444) structure, shared by this compound, is a component in molecules designed for optoelectronic applications. For instance, a related compound, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, has been studied for its potential use in Organic Light-Emitting Diodes (OLEDs). rsc.org
Thin films of this imidazole derivative exhibited tunable fluorescence emission when subjected to acid vapors or thermal treatment. rsc.org This property was leveraged to create OLEDs with different emission colors, ranging from warm white to green and greenish-blue. rsc.org The treatments were found to induce crystallinity in the initially amorphous films, which altered their morphological and optical properties. rsc.org While this research was not conducted on this compound itself, it highlights the potential of the broader class of pyridyl-imidazole compounds in the development of materials for optoelectronic devices. The combination of a stable heterocyclic core with tunable electronic properties makes them attractive candidates for further investigation in this field.
Precursors for High-Nitrogen Energetic Materials
The high nitrogen content of this compound makes it an interesting precursor for the synthesis of high-nitrogen energetic materials. Such materials are sought after for their potential to release large amounts of energy upon decomposition, with the primary product being environmentally benign nitrogen gas.
A closely related compound, 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile), is considered a promising starting material for a new class of energetic compounds. rsc.org This molecule, which features an azo bridge linking two imidazole-dicarbonitrile units, has a very high calculated standard molar enthalpy of formation (960 kJ mol⁻¹), a key indicator of energetic performance. rsc.org It also exhibits high thermal stability, with a decomposition temperature of 369 °C. rsc.org The nitrile groups on these types of molecules can be converted into other nitrogen-rich functional groups, such as tetrazoles, to further increase the nitrogen content and energetic properties.
Design Principles for Energetic Heterocyclic Compounds
The design of new high-nitrogen energetic materials often relies on several key principles. One common strategy is to incorporate nitrogen-rich heterocyclic rings, such as imidazole, triazole, or tetrazole, into the molecular structure. bldpharm.comresearchgate.netmdpi.com These rings are inherently stable and have a high heat of formation due to the prevalence of strong N-N and C-N bonds. researchgate.net
Structure-Performance Relationships in Energetic Derivatives
The compound this compound serves as a foundational structure for the development of advanced energetic materials. Its high nitrogen content and rigid heterocyclic framework are desirable features for creating high-energy-density materials. The performance of energetic derivatives is intrinsically linked to their molecular structure, particularly through the introduction of specific functional groups (explosophores) and the resulting intermolecular interactions in the solid state.
Nitrogen Content and Heat of Formation: The conversion of dinitrile to ditetrazole would create a derivative with a substantially higher positive heat of formation. The energy released during the decomposition of tetrazole rings to form stable N₂ gas is a major contributor to the explosive power.
Oxygen Balance: While the parent dicarbonitrile has a poor oxygen balance, derivatization allows for the introduction of oxygen-containing groups (e.g., N-oxides on the pyridine (B92270) ring or nitro groups) to improve this parameter. An optimal oxygen balance is crucial for maximizing the energy output by ensuring complete combustion of carbon and hydrogen atoms.
Density: The planarity of the pyridine and imidazole rings, coupled with strong intermolecular interactions like hydrogen bonding and π-π stacking, can lead to dense crystal packing in its derivatives. Higher crystal density is directly correlated with higher detonation velocity and pressure, two critical performance metrics for explosives.
Sensitivity: The stability of the aromatic heterocyclic core generally imparts a degree of insensitivity to external stimuli like impact and friction. However, the introduction of highly energetic groups can increase sensitivity. The formation of extensive hydrogen-bonding networks and π-π stacking in the crystal lattice of derivatives can help mitigate this sensitivity by creating a more stable and robust solid-state structure. frontiersin.org
Research into analogous high-nitrogen heterocyclic compounds provides insight into the expected performance. For instance, energetic materials based on oxadiazole and furoxan backbones demonstrate that a balance between high detonation performance and low sensitivity can be achieved through strategic molecular design. frontiersin.org In these systems, extensive hydrogen bonding and π-π stacking interactions are key to achieving high density and low sensitivity. frontiersin.org Similarly, derivatives of this compound are expected to follow this trend, where careful selection of functional groups determines the ultimate balance between performance and stability.
Table 1: Predicted Impact of Structural Modifications on Energetic Performance
| Structural Modification | Effect on Nitrogen Content | Effect on Oxygen Balance | Expected Impact on Detonation Performance | Expected Impact on Sensitivity |
| Conversion of nitriles to tetrazoles | Significant Increase | Decrease | Increase | Potential Increase |
| N-oxidation of pyridine ring | No Change | Increase | Increase | Variable |
| Nitration of imidazole/pyridine rings | Increase | Significant Increase | Significant Increase | Significant Increase |
Catalytic Applications (as Ligands or Precursors)
The this compound molecule and its derivatives, particularly its hydrolyzed form, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC), are versatile building blocks in coordination chemistry, serving as ligands for the synthesis of catalysts. The molecule possesses multiple coordination sites—the nitrogen atoms of the pyridine and imidazole rings and the functional groups at the 4 and 5 positions of the imidazole ring—making it an excellent candidate for constructing metal-organic frameworks (MOFs) and coordination polymers with potential catalytic activity. researchgate.net
The dicarbonitrile itself can act as a ligand, coordinating with metal centers through its nitrogen atoms. However, it is more commonly used as a precursor to the more versatile dicarboxylate ligand, H₃PIDC. The hydrolysis of the nitrile groups to carboxylic acid groups provides robust and versatile coordination sites that can bind to a wide range of metal ions.
MOFs constructed from H₃PIDC and various metal ions (such as Fe(II), Cd(II), Zn(II), Eu(III), and Tb(III)) have shown potential in applications like gas adsorption, suggesting that their porous structures could be adapted for catalytic purposes. researchgate.net The catalytic potential of such materials stems from several features:
Lewis Acidity: The coordinated metal centers within the framework can act as Lewis acid sites, catalyzing a variety of organic reactions.
Porous Structure: The defined channels and pores within the MOFs can allow for size- and shape-selective catalysis, where reactants can diffuse into the framework, interact with the active sites, and the products can diffuse out.
Functional Ligands: The imidazole and pyridine moieties of the ligand can act as basic sites, enabling bifunctional acid-base catalysis. Furthermore, the aromatic rings can facilitate interactions with organic substrates.
While direct catalytic applications of MOFs derived from the dicarbonitrile's carboxylate analogue are still an emerging area of research, studies on other substituted imidazole-pyridine Re(I) complexes have demonstrated their efficacy in the photocatalytic reduction of CO₂. rsc.org These complexes show that the electronic properties of the pyridine-imidazole scaffold can be tuned by adding electron-donating or electron-withdrawing groups to optimize catalytic rates and product selectivity. rsc.org This highlights the potential for designing catalysts based on the 2-(pyridin-4-yl)-1H-imidazole core for important chemical transformations.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future synthetic research will likely focus on developing more efficient, scalable, and environmentally benign methods for producing 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile and its analogs. A key direction is the adoption of green chemistry principles to minimize hazardous waste and energy consumption. mdpi.com
Key areas for exploration include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave or ultrasonic irradiation could offer a rapid and efficient route for the cyclocondensation reactions typically used to form the imidazole (B134444) ring.
Solvent-Free and Green Solvent Approaches: Research into solid-state reactions or the use of greener solvents like water or ethanol (B145695) would align with sustainability goals. mdpi.comasianpubs.org This reduces reliance on volatile and often toxic organic solvents.
Catalytic Innovations: The development of novel, reusable catalysts, such as magnetic nanoparticle-supported catalysts, could streamline the synthesis and purification processes, making them more economically viable and environmentally friendly. researchgate.net One-pot, multi-component reactions are another promising avenue for improving synthetic efficiency. researchgate.net
| Synthetic Approach | Potential Advantages | Relevant Precedent |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Synthesis of pyrimidine (B1678525) derivatives mdpi.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, clean conditions | Preparation of tetrahydropyridine-dicarbonitriles researchgate.net |
| Green Solvents (e.g., water, ethanol) | Reduced environmental impact, improved safety | Synthesis of imidazo[4,5-b]pyridines in water mdpi.com |
| Solvent-Free Conditions | Minimized waste, simplified work-up | Green synthesis of pyrazolo-pyranopyrimidines researchgate.net |
Design and Synthesis of Advanced Functionalized Derivatives
The core structure of this compound is ripe for modification to create a library of derivatives with tailored properties. Future work will involve strategic functionalization of both the pyridine (B92270) and imidazole rings to modulate electronic, optical, and biological characteristics.
Prospective research includes:
Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can fine-tune the compound's coordination properties and basicity, influencing its interactions with metal ions.
Modification of the Imidazole Moiety: Alkylation or arylation at the N-1 position of the imidazole ring can alter steric hindrance and solubility, which is crucial for controlling the self-assembly of coordination polymers.
Conversion of Nitrile Groups: The nitrile functionalities can be hydrolyzed to carboxylic acids, as seen in the related compound 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, or converted to other functional groups like tetrazoles. researchgate.netmdpi.com This opens up entirely new classes of ligands and energetic materials. For example, the conversion of nitriles to tetrazoles is a known strategy for creating high-nitrogen, high-energy compounds. mdpi.com
Investigation of New Coordination Architectures and Their Tunable Properties
A significant frontier for this compound lies in its use as a ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The dicarboxylate analogue has already been shown to form diverse 2D and 3D networks with interesting properties. researchgate.net Future research will extend this to the dicarbonitrile ligand, exploring how its unique electronic and steric profile influences the resulting architectures.
Key research goals in this area are:
Topological Diversity: Systematically reacting the ligand with a wide range of metal ions (e.g., transition metals, lanthanides) under various conditions (e.g., hydrothermal) to generate novel network topologies. researchgate.netmdpi.com
Tunable Luminescence: Incorporating lanthanide ions like Europium(III) and Terbium(III) could lead to new luminescent materials where the ligand acts as an "antenna" to sensitize the metal's emission. researchgate.net The resulting materials could have applications in sensing, lighting, and anti-counterfeiting technologies.
Porous Materials for Gas Adsorption: The creation of porous 3D frameworks is a major goal. By carefully selecting metal centers and synthesis conditions, it may be possible to create materials with channels capable of selective gas adsorption, with potential applications in gas storage and separation. researchgate.net
| Metal Ion | Potential Coordination Architecture | Tunable Property |
| Fe(II), Cd(II), Zn(II) | 2D or 3D MOFs researchgate.net | Porosity, Gas Adsorption researchgate.net |
| Eu(III), Tb(III) | 2D or 3D MOFs researchgate.net | Luminescence, Sensing researchgate.net |
| Other Transition Metals | 1D Chains, 2D Layers, 3D Frameworks mdpi.com | Magnetic Properties, Catalysis |
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Computational chemistry offers powerful tools to accelerate the discovery and design of new materials based on this compound. Future research will increasingly integrate theoretical calculations to guide synthetic efforts and provide fundamental insights into material properties.
Promising computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures (such as HOMO-LUMO gaps), and vibrational frequencies, which aids in structural characterization. nih.gov It can also be used to model the interaction between the ligand and metal centers, helping to predict the stability of different coordination architectures.
Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR models can be developed to correlate structural features of various derivatives with their activities. mdpi.com This allows for the rational design of more potent compounds.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties of novel derivatives, which is crucial for early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.govnih.gov
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict electronic properties, stability of isomers, and reaction pathways. nih.gov |
| QSAR | Correlate structural modifications with changes in physical or biological properties. mdpi.com |
| ADMET Modeling | Predict drug-likeness and potential toxicity of functionalized derivatives. nih.gov |
Expanding Applications in Emerging Material Technologies
The distinctive combination of functional groups in this compound opens doors to a range of advanced applications that are currently underexplored.
Future directions could include:
Energetic Materials: The high nitrogen content and dinitrile groups make this compound and its derivatives, particularly tetrazole-based ones, promising candidates for a new class of energetic materials with good thermal stability and low sensitivity. mdpi.com
Smart Polymeric Materials: The ligand can be incorporated into smart polymer systems, such as molecularly imprinted polymers (MIPs), for the selective detection and removal of hazardous compounds or pollutants. mdpi.com
Chemosensors: Functionalized derivatives that exhibit changes in fluorescence upon binding to specific ions or molecules could be developed as highly sensitive and selective chemosensors. The pyridine and imidazole nitrogens provide ideal binding sites for this purpose.
By pursuing these multifaceted research directions, the scientific community can harness the full potential of this compound, paving the way for new discoveries in materials science, sustainable chemistry, and beyond.
Q & A
Q. What are the optimized synthetic routes for 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions between pyridinylamine derivatives and carbonitrile precursors. Microwave-assisted methods using HNO₃ as a promoter achieve higher yields (e.g., 70–90%) under controlled temperatures (100–120°C) in solvents like DMF or acetonitrile . Traditional routes involve stepwise cyclization with carbonitrile groups introduced via nucleophilic substitution. Purity (>99%) is ensured by post-synthesis chromatography . Key factors :
Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXL, SHELXS) is widely used for refinement, particularly for resolving hydrogen bonding and π-π stacking in imidazole derivatives . For example, zwitterionic forms of the compound exhibit bond lengths of 1.34–1.38 Å for C≡N and 1.31–1.33 Å for C=N, consistent with aromatic imidazole systems . FT-IR (2260 cm⁻¹ for C≡N) and ¹H NMR (δ 7.5–8.0 ppm for pyridinyl protons) complement structural analysis .
Advanced Research Questions
Q. What strategies address contradictions in reactivity data during metal coordination studies?
Discrepancies in ligand behavior (e.g., variable denticity in Cu²⁺ complexes) often arise from pH-dependent protonation of the imidazole N-H group. For example:
- At pH < 5, the imidazole remains protonated, favoring monodentate binding via pyridinyl nitrogen.
- At pH 7–9, deprotonation enables µ₂-bridging via imidazole and pyridinyl groups, forming 2D coordination polymers . Methodological recommendations :
- Use potentiometric titration to map protonation states.
- Pair SCXRD with EXAFS to confirm binding modes .
Q. How can cocrystals of this compound enhance its application in energetic materials?
Cocrystallization with methanol or hydrazine derivatives introduces hydrogen-bonded networks, improving thermal stability (e.g., decomposition >250°C) and reducing sensitivity. For instance, the cocrystal [this compound]₂·3CH₃OH exhibits four H-bonds (2.20–2.75 Å) and a planar imidazole-pyridinyl dihedral angle (1.6°), optimizing packing density and stability . Design considerations :
- Select coformers with complementary H-bond donors/acceptors.
- Use Hirshfeld surface analysis to predict intermolecular interactions .
Q. What challenges arise in using this compound for luminescent metal-organic frameworks (MOFs), and how are they resolved?
The compound’s rigid structure facilitates MOF construction, but its weak luminescence in Eu³⁺/Tb³⁺ complexes requires sensitization via β-diketonate co-ligands. For example, energy transfer from the imidazole moiety to Eu³⁺ is inefficient (quantum yield <5%), but adding 2-thenoyltrifluoroacetone (TTFA) as a co-ligand boosts yield to 15–20% . Experimental optimization :
- Incorporate antenna ligands with matched triplet energy levels.
- Use time-resolved spectroscopy to minimize background noise .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
